molecular formula C26H22N2 B14749175 (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene CAS No. 982-99-0

(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene

Cat. No.: B14749175
CAS No.: 982-99-0
M. Wt: 362.5 g/mol
InChI Key: DIKSUAXFQBITOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This compound features a 4-methylphenyl group and a triphenylmethyl group attached to the diazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene typically involves the reaction of 4-methylphenylhydrazine with triphenylmethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes oxidation to form the diazene compound. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can undergo various chemical reactions, including:

    Oxidation: The diazene moiety can be further oxidized to form azo compounds.

    Reduction: Reduction of the diazene can yield hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Azo compounds with extended conjugation.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can be used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Industry

In industry, such compounds may be used in the development of dyes, pigments, and other materials that require stable, conjugated systems.

Mechanism of Action

The mechanism of action for (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler diazene compound with two phenyl groups.

    4-Methylazobenzene: Similar to azobenzene but with a methyl group on one of the phenyl rings.

    Triphenylmethylhydrazine: A related compound with a hydrazine moiety instead of a diazene.

Properties

CAS No.

982-99-0

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

(4-methylphenyl)-trityldiazene

InChI

InChI=1S/C26H22N2/c1-21-17-19-25(20-18-21)27-28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

DIKSUAXFQBITOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.